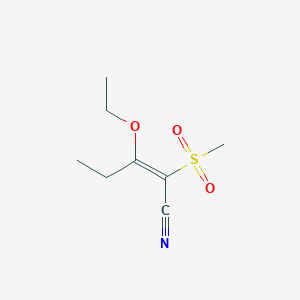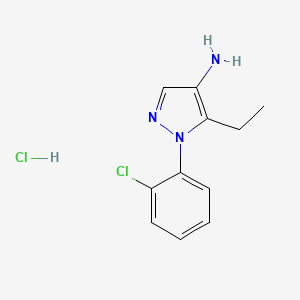
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate
描述
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
作用机制
Target of Action
It is structurally similar to 3-hydroxy-2-methylpyridinecarboxylate, which is known to interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase .
Mode of Action
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a similar compound, catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with nad(p)h and oxygen to form 2-(acetamidomethylene)succinate and nad(p)+ .
Biochemical Pathways
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a similar compound, is known to participate in vitamin b6 metabolism .
生化分析
Biochemical Properties
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which is involved in the metabolism of vitamin B6 . The interaction between this compound and this enzyme involves the incorporation of oxygen into the substrate, leading to the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+. This interaction is crucial for the proper functioning of the enzyme and the metabolic pathway it is involved in.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to vitamin B6 metabolism . The compound interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate. This interaction is essential for maintaining the proper function of the metabolic pathway and ensuring the availability of key metabolites.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine-2-carboxylic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with a dehydrating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production method .
化学反应分析
Types of Reactions
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and various organometallic derivatives.
Oxidation Products: Oxidation of the hydroxyl group yields 4-bromo-3-pyridinecarboxylic acid.
Reduction Products: Reduction of the hydroxyl group results in 4-bromo-3-methylpyridine-2-carboxylate.
科学研究应用
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Material Science: The compound is used in the development of novel materials with specific properties
相似化合物的比较
Similar Compounds
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Similar structure but contains a thiophene ring instead of a pyridine ring.
Methyl 4-bromo-3-hydroxybenzoate: Contains a benzene ring instead of a pyridine ring.
Methyl 4-bromo-3-hydroxyquinoline-2-carboxylate: Contains a quinoline ring, which is a fused ring system with a pyridine ring
Uniqueness
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
methyl 4-bromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQNMLIBPKTDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B1433465.png)
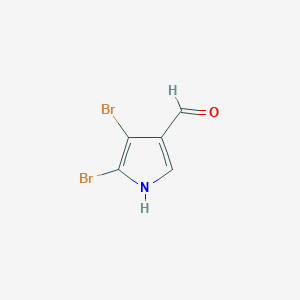

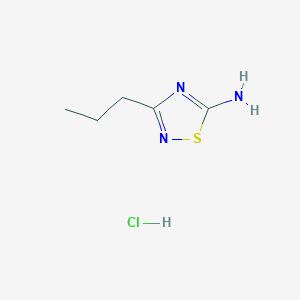
![3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)
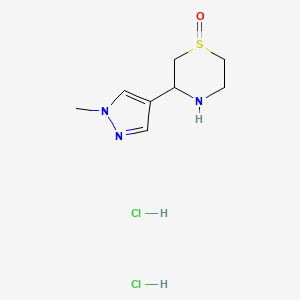
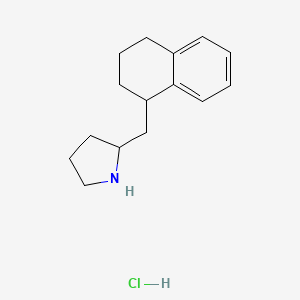
![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)
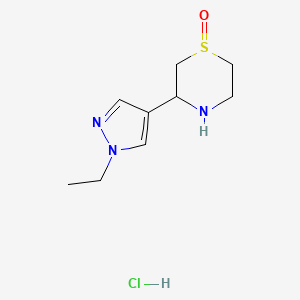
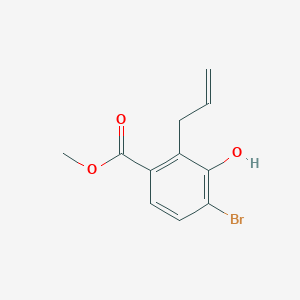
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
